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Compound of Interest

Compound Name: 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B10905545

Get Quote

The Mechanistic Root of the Problem
The regioselective N-alkylation of unsymmetrical pyrazoles remains one of the most persistent bottlenecks in medicinal chemistry and drug developm

stems from annular tautomerism: the rapid proton exchange between the N1 and N2 atoms renders them electronically similar, often leading to poor d

electrophilic attack[1].

When designing an alkylation strategy, chemists must balance steric hindrance (which drives the alkyl group to the less obstructed nitrogen) against e

dictates the relative nucleophilicity and acidity of the tautomers). Standard base-mediated alkylations typically yield inseparable mixtures, necessitatin

troubleshooting strategies ranging from precise ion-pair control to cutting-edge skeletal editing[2].

Diagnostic Data: Solvent and Base Effects
The choice of base and solvent fundamentally alters the transition state of the pyrazolide anion. Loose ion pairs (e.g., Cs₂CO₃ in polar aprotic solvent

react freely, usually favoring the thermodynamically stable, less sterically hindered isomer. Conversely, tight ion pairs (e.g., NaH in non-polar solvents

metal cation to the pyrazole, which can block specific sites and drastically shift regioselectivity[1].

Table 1: Quantitative Impact of Reaction Conditions on Regioselectivity

Pyrazole Substrate Alkylating Agent Base / Solvent Major Regioisomer Selectivity Ratio

Acetyl-CF₃-pyrazole Ethyl iodoacetate K₂CO₃ / MeCN (Reflux) Mixture (3-CF₃ : 5-CF₃) 1 : 1

Pyrazolylhydrazone (21) Ethyl iodoacetate K₂CO₃ / MeCN (Reflux) Mixture 1 : 1

Pyrazolylhydrazone (21) Ethyl iodoacetate NaH / THF (Room Temp) 5-Regioisomer > 95 : 5

Data demonstrates that switching from a loose ion pair (K⁺) to a tight ion pair (Na⁺) can completely suppress the formation of undesired regioisomers

Troubleshooting FAQs
Q1: My standard alkylation (K₂CO₃/DMF) yields an inseparable 1:1 mixture of N1 and N2 isomers. How do I push the equilibrium? A: If you are target

hindered nitrogen, switch to a bulkier base like Cs₂CO₃ in a highly polar aprotic solvent (DMSO). The large cesium cation dissociates easily, creating 

anion that is highly sensitive to steric clash, driving the reaction to the most accessible nitrogen. If you need the alternative isomer, switch to a tight io

or LiHMDS in THF or Toluene) where metal coordination kinetically directs the incoming electrophile[1].

Q2: I specifically need the "contrasteric" (more sterically hindered) N-alkyl pyrazole. Base-mediated methods exclusively yield the less hindered isome

options? A: You have two primary options depending on the substrate's electronics:

Mitsunobu Alkylation: Unlike base-mediated SN2 reactions, the Mitsunobu reaction occurs at the most acidic nitrogen (lowest pKa)[3]. If your steric

nitrogen is adjacent to an electron-withdrawing group, it will likely be the more acidic tautomer, allowing the Mitsunobu betaine intermediate to selec
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Skeletal Editing (The Levin-Kelly Method): For highly complex or minimally differentiated pyrazoles, traditional bond-forming strategies fail. A 2025 

"strategic atom replacement"[2]. By starting with an isothiazole, the two heteroatoms are already differentiated (S vs N). Through an amination/oxid

1,2,3-thiadiazine-S-oxide (TDSO) is formed. The TDSO's nitrogens are electronically distinct, allowing for perfect regioselective alkylation. Subsequ

SO gas, effectively swapping the sulfur for your N-alkyl group to yield the pure contrasteric pyrazole[4].

Q3: I need to perform sequential C-arylation and N-alkylation, but free pyrazoles poison my Pd catalyst. How can I control N-alkylation regioselectivity

Utilize a SEM-group transposition strategy. Free pyrazoles are poor substrates for C-H activation. By protecting the pyrazole with a [2-(trimethylsilyl)e

group, you enable regioselective C5-arylation. Following this, the SEM group can be chemically triggered to "switch" from N1 to N2. This transposition

previously unreactive C3 position into a new, highly reactive C5 position for a second arylation, and ultimately allows for regioselective N-alkylation up

deprotection[5].

Validated Experimental Protocols
Protocol A: Base-Mediated Sterically-Driven Alkylation (Tight Ion Pair)
Objective: Utilize metal coordination to override standard steric bias.

Preparation: Flame-dry a Schlenk flask under argon. Add the pyrazole substrate (1.0 equiv) and anhydrous THF (0.2 M). Causality: Anhydrous con

premature quenching of the hydride and ensure the metal cation remains tightly coordinated to the pyrazole.

Deprotonation: Cool the solution to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.1 equiv). Stir for 30 minutes. Causality: The sodium catio

pair with the pyrazolide anion, altering the electron density and physically shielding one face of the heterocycle.

Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Warm to room temperature and stir until completion (monitor via LC-MS).

Self-Validation System: Isolate the major product and analyze via 2D NOESY NMR. A positive Nuclear Overhauser Effect (NOE) cross-peak betwe

protons and the adjacent pyrazole C-H proton definitively confirms the regiochemistry.

Protocol B: Mitsunobu Alkylation (Electronic Control)
Objective: Target the more acidic nitrogen tautomer.

Preparation: Dissolve the pyrazole (1.0 equiv), the target primary/secondary alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhyd

0 °C.

Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. Causality: The DIAD-PPh₃ betaine intermediate preferen

the most acidic NH tautomer. The resulting phosphonium-activated alcohol then undergoes an SN2 displacement exclusively at this kinetically activ

Isolation: Stir at room temperature for 12 hours. Concentrate and purify via silica gel chromatography.

Self-Validation System: Utilize ¹H-¹⁵N HMBC NMR spectroscopy. A strong 3-bond correlation from the alkyl protons to the unalkylated nitrogen (N2)

structural assignment without relying on ambiguous 1D proton shifts.

Protocol C: Skeletal Editing via TDSO (Levin-Kelly Method)
Objective: Synthesize contrasteric pyrazoles via S-to-N atom swapping[2].

Amination: Treat the starting isothiazole with an electrophilic amination reagent to form the N-aminoisothiazolium salt.

Ring Expansion: Oxidize the salt to trigger a ring expansion, yielding the stable NH-TDSO (1,2,3-thiadiazine-S-oxide) intermediate. Causality: This 

symmetry problem. The two nitrogens in the TDSO are now vastly different (one sulfinamide-like, one imine-like), completely eliminating the regiose

native to pyrazoles[4].

Regioselective Alkylation: Alkylate the TDSO using standard base/alkyl halide conditions. The reaction will proceed with >99:1 selectivity at the mor

Thermal Extrusion: Dissolve the alkylated TDSO in toluene and heat to 100 °C. Causality: Thermal energy drives the extrusion of SO gas, collapsin

ring back into a 5-membered pyrazole, trapping the alkyl group in the contrasteric position.
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Self-Validation System: Monitor the thermal extrusion via High-Resolution Mass Spectrometry (HRMS). A precise mass loss of 47.96 Da (correspon

intermediate confirms successful skeletal editing.

Mechanistic Visualizations
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Diagram 1: Decision matrix for selecting pyrazole N-alkylation conditions based on steric and electronic bias.
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Diagram 2: Skeletal editing workflow converting isothiazoles to contrasteric N-alkyl pyrazoles via TDSOs.
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Diagram 3: SEM-group transposition strategy for the sequential regioselective C-arylation of pyrazoles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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